molecular formula C5H6BrClN2O2 B1581094 Bromochloro-5,5-dimethylimidazolidine-2,4-dione CAS No. 32718-18-6

Bromochloro-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1581094
CAS No.: 32718-18-6
M. Wt: 241.47 g/mol
InChI Key: BUUDGFAFKIZPSR-UHFFFAOYSA-N
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Description

Bromochloro-5,5-dimethylimidazolidine-2,4-dione, more commonly known as Bromochlorodimethylhydantoin (BCDMH), is a white, crystalline solid with a slight odor of bromine and acetone . It is chemically characterized as an excellent source of both chlorine and bromine, which are released slowly upon reaction with water . Its primary research value lies in its application as a powerful disinfectant and sanitizer, particularly for recreational water and drinking water purification systems . The mechanism of action begins when BCDMH hydrolyzes in water to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), the active biocidal agents . HOBr effectively oxidizes organic matter and inactivates microorganisms, being reduced to bromide ions (Br⁻) in the process. These bromide ions are then regenerated into additional HOBr through oxidation by the simultaneously released HOCl, creating a synergistic and efficient halogenation cycle . With a density of approximately 1.9 g/cm³ and a melting point between 159-163°C, it is insoluble in water but soluble in organic solvents like acetone . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, cosmetic, or any personal use. Researchers should consult the safety data sheet prior to use, as this compound is an oxidizer and poses hazards including causing severe skin burns and eye damage .

Properties

IUPAC Name

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDGFAFKIZPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(=O)N1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS]
Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
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CAS No.

32718-18-6
Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
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Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
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Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are those involved in the survival and reproduction of microorganisms. The hypobromous acid produced by the compound can oxidize various cellular components, leading to cell death. The exact pathways affected can vary depending on the specific microorganism.

Biological Activity

Bromochloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a halogenated compound primarily used as a disinfectant in water treatment and sanitation. Its biological activity is significant due to its bactericidal properties and potential toxicity to aquatic organisms. This article reviews the biological activity of BCDMH, focusing on its antimicrobial effects, toxicological data, and mechanisms of action.

BCDMH is a white crystalline solid that releases hypochlorous acid and hypobromous acid upon reaction with water. These acids act as potent oxidizing agents, targeting microbial cells by disrupting cellular membranes and inhibiting metabolic processes. The reaction can be summarized as follows:

  • Dissociation in Water :
    BCDMH+H2OHOBr+HOCl\text{BCDMH}+\text{H}_2\text{O}\rightarrow \text{HOBr}+\text{HOCl}
  • Microbial Inactivation :
    HOBr+Live PathogensBr+Dead Pathogens\text{HOBr}+\text{Live Pathogens}\rightarrow \text{Br}^-+\text{Dead Pathogens}
    This process not only kills pathogens but also generates further reactive species that enhance the disinfectant's efficacy .

Efficacy Against Bacteria

BCDMH has been shown to exhibit strong bactericidal activity against various pathogens, including Escherichia coli. A study demonstrated that a combination of BCDMH with polyhexamethylene biguanide hydrochloride resulted in significant bacterial reduction, achieving a log reduction of approximately 5.74 at specific concentrations . The bactericidal mechanism involves disruption of the bacterial cell membrane, leading to leakage of intracellular components.

Comparative Studies

Disinfectant Concentration (mg/L) Log Reduction
BCDMH206.56
PHMB3205.53
Combination (PB)10 PHMB + 8 BCDMH5.74

This table highlights the comparative effectiveness of BCDMH in combination with other disinfectants, indicating its role as a potent antimicrobial agent .

Developmental Toxicity in Zebrafish

Research on zebrafish embryos has revealed that exposure to BCDMH can lead to developmental malformations at concentrations as low as 4 mg/L. Observed effects included edema and axial malformations, with a NOEC (No Observable Effect Concentration) identified at 0.5 mg/L . The 50% lethal concentration (LC50) was determined to be approximately 8.10 mg/L after 96 hours of exposure.

Histopathological Effects

Histopathological examinations indicated significant changes in the gill structure of zebrafish exposed to BCDMH, including hyperplasia and lamellar fusion. Additionally, increased catalase activity suggested oxidative stress due to exposure .

Environmental Impact and Safety Assessment

The environmental risk assessment for BCDMH indicates minimal risk to non-target organisms when used according to regulatory guidelines. The compound rapidly degrades into less harmful products such as 5,5-dimethylhydantoin (DMH), which poses lower toxicity . However, inhalation exposure during industrial applications remains a concern due to potential acute toxicity.

Scientific Research Applications

Key Applications

  • Water Treatment
    • Recreational Water Sanitation : BCDMH is extensively used in swimming pools and hot tubs due to its ability to control microbial growth effectively.
    • Drinking Water Purification : It serves as a disinfectant for municipal water supplies, ensuring safe drinking water by eliminating pathogens.
    • Industrial Water Systems : BCDMH is applied in cooling water systems, pulp and paper processing, and wastewater treatment facilities to maintain hygiene and prevent biofouling.
  • Agricultural Uses
    • Pulp and Paper Industry : Used as a slimicide to prevent microbial contamination in paper products that come into contact with food.
    • Food Contact Areas : BCDMH is employed for sanitizing surfaces in food processing environments.
  • Household Products
    • Disinfectants : Incorporated into cleaning products for toilets and other surfaces to ensure sanitation.

Safety and Environmental Impact

While BCDMH is effective as a biocide, it poses certain risks:

  • Toxicity : It can be harmful if ingested or inhaled, causing irritation to the respiratory system and skin burns upon contact .
  • Ecological Risks : Studies indicate that while BCDMH is effective against pathogens, it may also be toxic to aquatic organisms at certain concentrations .

Case Studies

  • Swimming Pool Disinfection : A study evaluated the effectiveness of BCDMH tablets in maintaining water quality in public pools. Results indicated significant reductions in bacterial counts compared to untreated controls, demonstrating its efficacy as a long-term sanitizer .
  • Industrial Applications : In industrial settings, BCDMH was applied in cooling towers where it successfully reduced biofilm formation and microbial contamination without adverse effects on system performance .

Data Tables

Application AreaSpecific UseEfficacySafety Concerns
Recreational WaterSwimming poolsEffective against pathogensIrritation to skin; inhalation risk
Industrial WaterCooling systemsReduces biofoulingToxic to aquatic life
Agricultural ProcessingSlimicide in paper productionPrevents microbial growthPotential for skin sensitization
Household CleaningToilet bowl disinfectantsEffective against bacteriaHarmful if ingested

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications
BCDMH 1-Br, 3-Cl, 5,5-diCH₃ C₅H₆BrClN₂O₂ 241.47 Water treatment, disinfection
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) 1-Cl, 3-Cl, 5,5-diCH₃ C₅H₆Cl₂N₂O₂ 197.02 Disinfection, halogenation
5,5-Dimethylhydantoin (DMH) 5,5-diCH₃ (no halogens) C₅H₈N₂O₂ 128.13 Toxicity studies, metabolite
3-(4-Chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione 3-(4-Cl-benzyl), 5,5-diCH₃ C₁₂H₁₃ClN₂O₂ 252.70 Bacterial efflux pump inhibition
3-Benzyl-5,5-dimethylimidazolidine-2,4-dione 3-Benzyl, 5,5-diCH₃ C₁₂H₁₄N₂O₂ 218.25 Crystallography studies

Detailed Analysis

Halogenated Hydantoins: BCDMH vs. DCDMH

  • Reactivity : BCDMH’s bromine substitution enhances its efficacy against organic contaminants and biofilm-forming pathogens compared to chlorine-only DCDMH . Hypobromous acid (HOBr) has higher stability in alkaline conditions, making BCDMH preferable for industrial water systems .
  • Safety: Both compounds are oxidizers, but BCDMH’s bromine content increases corrosivity risks, as noted in studies combining it with polyhexamethylene biguanide (PHMB) .

Non-Halogenated Analogues: DMH and Benzyl Derivatives

  • DMH: A persistent metabolite of BCDMH, DMH lacks biocidal activity but is critical for environmental toxicity assessments.
  • 3-Substituted Derivatives : Compounds like 3-(4-chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione () and its phenylpiperazine variants () exhibit pharmacological activity (e.g., Msr(A) pump inhibition in Staphylococcus), diverging from BCDMH’s industrial use .

Dibromo Derivatives

  • No direct efficacy data is available in the provided evidence.

Preparation Methods

Dissolution and Initial Reaction Conditions

  • In a jacketed reactor equipped with stirring, 5,5-dimethylhydantoin and flake caustic soda are dissolved in pure water.
  • The solution is cooled using a freezing brine system to maintain the temperature between 25–35 °C initially, and then further cooled to 6–18 °C.
  • The pH is maintained initially at 13–14 to ensure complete dissolution and activation of the hydantoin.

Bromination

  • Bromine is added slowly to the cooled reaction mixture while maintaining the temperature between 6–18 °C.
  • The pH gradually decreases to 9.5–10 during bromine addition.
  • The bromination proceeds under isothermal conditions with continuous stirring to ensure uniform reaction and avoid local overheating.

Chlorination

  • After bromination, chlorine gas is introduced slowly into the reactor.
  • The pH is monitored and allowed to decrease further to 6.4–6.6, at which point the chlorination reaction is stopped.
  • The reaction mixture is kept at low temperature (6–18 °C) throughout to prevent decomposition.

Isolation and Purification Process

Centrifugal Separation and Washing

  • The crude bromochlorohydantoin product solution is subjected to centrifugal spin-drying using a scraper bottom unloading centrifuge.
  • The wet product is washed repeatedly (3 to 5 times) with deionized water in the centrifuge to remove soluble impurities.
  • The washing liquids are processed separately for solvent recovery and reuse.

Drying

  • The washed wet product is dried using a heat-pump-type fluidized bed dryer.
  • This drying method ensures uniform heating and prevents local overheating that could cause decomposition.
  • The moisture content of the final dry product is controlled below 0.5% by mass.

Recrystallization

  • The dry product is dissolved in acetone at a mass-to-volume ratio of approximately 1:4.0–4.5 g/mL.
  • The solution is filtered to remove insolubles.
  • Deionized water of equivalent volume is added to the acetone solution, and the mixture is cooled to 1–5 °C to induce crystallization.
  • The crystalline bromochlorohydantoin is filtered, washed, and dried under vacuum to obtain a high purity product suitable as a chemical intermediate.

Reaction Parameters and Yields

Parameter Value/Range Notes
Initial reaction temperature 25–35 °C During dissolution
Cooling temperature 6–18 °C During bromination and chlorination
pH during dissolution 13–14 Alkaline conditions
pH after bromination 9.5–10 Controlled drop during bromine addition
pH after chlorination 6.4–6.6 Reaction termination point
Bromine addition amount ~180 kg (example scale) Stoichiometric for halogenation
Drying moisture content ≤ 0.5% Ensures product stability
Yield of dry product ~98.9% High efficiency process
Purity of final product > 99.3% Suitable for chemical industry use

Research Findings and Quality Control

  • The method achieves a bromochlorohydantoin product with bromine content of approximately 32.85% and chlorine content of 14.70%.
  • Impurities such as trichloromethane insolubles are kept below 0.03%.
  • Metal ion impurities are minimized: iron ions ≤ 8 mg/kg, calcium ions ≤ 24 mg/kg.
  • The process modifications, including centrifuge washing and heat-pump drying, significantly improve purity and reduce impurities compared to previous methods.

Comparative Notes on Alternative Methods

While some literature focuses on the preparation of 1,3-dibromo-5,5-dimethylhydantoin (a related compound), the preparation of bromochloro-5,5-dimethylimidazolidine-2,4-dione specifically involves sequential bromination followed by chlorination under controlled alkaline and temperature conditions to achieve the mixed halogenated product.

Summary Table of Preparation Steps

Step Description Key Conditions Outcome/Notes
1. Dissolution 5,5-dimethylhydantoin + NaOH + water 25–35 °C, pH 13–14 Complete dissolution
2. Cooling Lower temperature with freezing brine 6–18 °C Prepare for halogenation
3. Bromination Slow addition of bromine, pH drops to 9.5–10 6–18 °C, stirring Formation of brominated intermediate
4. Chlorination Slow addition of chlorine, pH drops to 6.4–6.6 6–18 °C, stirring Formation of bromochlorinated product
5. Centrifugal drying Spin-drying and washing with deionized water Multiple wash cycles Removal of impurities
6. Drying Heat-pump fluidized bed drying Moisture ≤ 0.5% Stable dry product
7. Recrystallization Dissolution in acetone, dilution with water, cooling 1–5 °C High purity crystalline product

Q & A

Q. What are the established synthetic routes for Bromochloro-5,5-dimethylimidazolidine-2,4-dione, and how can reaction conditions be optimized for purity?

BCDMH is synthesized via halogenation of 5,5-dimethylhydantoin. Key steps include bromination and chlorination under controlled pH and temperature to minimize side reactions. Optimization involves adjusting stoichiometric ratios of bromine and chlorine sources (e.g., NaBr/NaCl in acidic media) and monitoring reaction progress via HPLC or LC-MS to ensure high purity (>95%) . Post-synthesis purification may involve recrystallization from non-polar solvents to remove unreacted precursors.

Q. How is the molecular structure of BCDMH characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) confirms the imidazolidine ring geometry, halogen substituent positions, and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) to resolve Br/Cl occupancy .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6) reveal distinct signals for methyl groups (δ ~1.4 ppm for CH3_3), carbonyls (δ ~170 ppm), and halogens (no direct signals but inferred via coupling patterns). 1^1H-13^13C HSQC/HMBC correlations validate connectivity .

Q. What standardized analytical methods are used to quantify BCDMH in environmental or biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and detection at 210–230 nm (λmax_{max} for imidazolidine-dione). Calibration curves (1–100 µg/mL) ensure linearity (R2^2 >0.99) .
  • Ion chromatography : Quantifies free Br^- and Cl^- released during BCDMH degradation, critical for assessing oxidative activity .

Advanced Research Questions

Q. What mechanistic insights explain the halogenation activity of BCDMH in aqueous environments, and how do pH and temperature affect its reactivity?

BCDMH acts as a slow-release halogen donor, hydrolyzing to generate hypobromous (HOBr) and hypochlorous (HOCl) acids. Reaction kinetics are pH-dependent:

  • Acidic conditions (pH 3–5) : Faster hydrolysis, favoring HOBr/HOCl release.
  • Neutral/alkaline conditions (pH >7) : Stabilizes BCDMH, reducing halogen release but increasing oxidative potential. Arrhenius studies (25–60°C) reveal activation energies (~50 kJ/mol) for hydrolysis, critical for predicting environmental persistence .

Q. How can researchers assess the oxidative stability and decomposition pathways of BCDMH under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Measures mass loss (5–10% at 100–150°C) due to sublimation or decomposition.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS for byproducts (e.g., 5,5-dimethylhydantoin, halogenated fragments).
  • DFT calculations : Predict bond dissociation energies (Br-N vs. Cl-N) to identify decomposition pathways .

Q. What methodologies are employed to study the synergistic antimicrobial effects of BCDMH with other biocidal agents?

  • Checkerboard assays : Combine BCDMH with PHMB (polyhexamethylene biguanide) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices (FIC <0.5 indicates synergy) .
  • Time-kill kinetics : Expose Staphylococcus aureus to BCDMH (10 ppm) + PHMB (5 ppm); plate counts at 0, 2, 4, 6 hours show 3-log reduction vs. single-agent controls .

Q. How does the crystal packing of BCDMH influence its reactivity and stability?

Single-crystal studies reveal halogen∙∙∙halogen (Br∙∙∙Cl) and C=O∙∙∙H-N interactions that stabilize the lattice. These interactions reduce hygroscopicity but may slow dissolution in aqueous media. Synchrotron XRD can map electron density to correlate packing with oxidative efficiency .

Safety and Regulatory Considerations

  • Transport classification : BCDMH is regulated as an oxidizing solid (UN 3085, Class 5.1) with subsidiary corrosive risk (Class 8). Packaging must comply with ADR/IATA IMDG codes (Group II, Hazchem 1W) .
  • Environmental precautions : Avoid release to water; use secondary containment in labs. Degradation byproducts (Br^-, Cl^-) require ion-specific waste treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Bromochloro-5,5-dimethylimidazolidine-2,4-dione

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